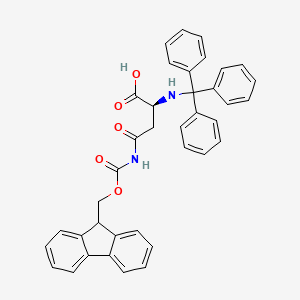
(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-2-(tritylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-N-trityl-L-asparagine is an organic compound widely used in peptide synthesis. It is a derivative of asparagine, an amino acid, and is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trityl group. These protecting groups are crucial in preventing side reactions during peptide synthesis, making Fmoc-N-trityl-L-asparagine a valuable reagent in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-trityl-L-asparagine typically involves several steps:
Crystallization: Formation of N’-Trityl-L-asparagine crystals.
Centrifugation: Extraction of N’-Trityl-L-asparagine crystals.
Washing: Removal of residual starting materials.
Extraction: Obtaining N-Acetyl-L-asparagine.
Industrial Production Methods
Industrial production of Fmoc-N-trityl-L-asparagine follows similar steps but on a larger scale. The process ensures high purity by effectively removing residual synthetic materials such as trifluoroacetic acid, maleic anhydride, and epichlorohydrin .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-N-trityl-L-asparagine undergoes various chemical reactions, including:
Deprotection: Removal of the trityl group using trifluoroacetic acid (TFA).
Coupling Reactions: Standard peptide coupling procedures are used to incorporate Fmoc-N-trityl-L-asparagine into peptides.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the trityl group.
Carbodiimide Reagents: Used in peptide coupling reactions to activate carboxyl groups.
Major Products Formed
The major products formed from these reactions are peptides with Fmoc-N-trityl-L-asparagine incorporated at specific positions, depending on the synthesis requirements .
Aplicaciones Científicas De Investigación
Fmoc-N-trityl-L-asparagine has several applications in scientific research:
Peptide Synthesis: Used as a protecting group to prevent side reactions during peptide synthesis.
Fluorescent Probes: Can be used as a fluorescent probe in biochemical research and analysis.
Biological Studies: Utilized in the study of protein interactions and functions.
Mecanismo De Acción
The primary mechanism of action of Fmoc-N-trityl-L-asparagine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino end of the asparagine, preventing unwanted reactions during the synthesis process. The trityl group protects the side chain amide, ensuring the integrity of the peptide being synthesized .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Asn-OH: Similar to Fmoc-N-trityl-L-asparagine but lacks the trityl group, making it less effective in preventing side reactions.
Fmoc-Gln (Trt)-OH: Another Fmoc-protected amino acid with a trityl group, used in peptide synthesis.
Uniqueness
Fmoc-N-trityl-L-asparagine is unique due to its dual protecting groups, which provide enhanced stability and prevent side reactions during peptide synthesis. This makes it a preferred choice in complex peptide synthesis .
Propiedades
Fórmula molecular |
C38H32N2O5 |
|---|---|
Peso molecular |
596.7 g/mol |
Nombre IUPAC |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2-(tritylamino)butanoic acid |
InChI |
InChI=1S/C38H32N2O5/c41-35(39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)24-34(36(42)43)40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34,40H,24-25H2,(H,42,43)(H,39,41,44)/t34-/m0/s1 |
Clave InChI |
WSIODVLCEUGFMJ-UMSFTDKQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CC(=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC(=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


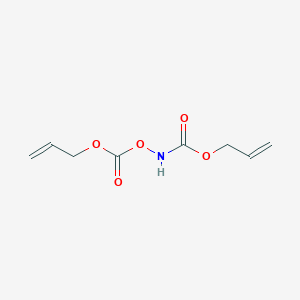
![2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine](/img/structure/B15072975.png)

![2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide](/img/structure/B15072989.png)
![5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole](/img/structure/B15072995.png)

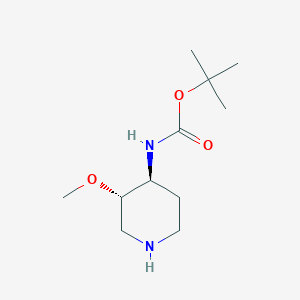
![4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B15073013.png)
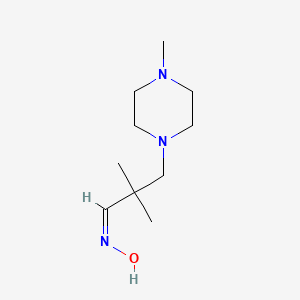
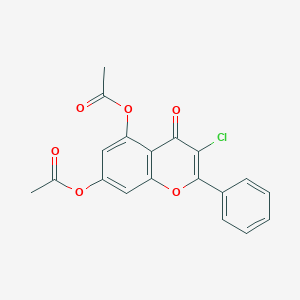
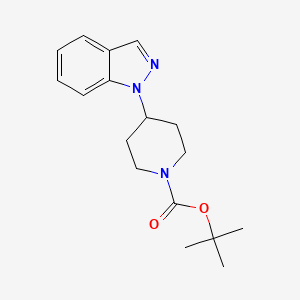
![1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B15073040.png)
![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)
![(2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid](/img/structure/B15073052.png)
